3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 1-methyl-4-formylpyrazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Material Properties: In material science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcones with different substituents on the phenyl rings.
Flavonoids: Compounds with similar structural motifs but additional hydroxyl or methoxy groups.
Uniqueness
3-(4-Methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one is unique due to the presence of both a pyrazole ring and a chalcone structure, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)7-8-14(17)13-9-15-16(2)10-13/h3-10H,1-2H3 |
InChI Key |
NCAJQAVDBHWBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
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